

Toxicological Profile of 1,2-Epoxytetradecane: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1,2-Epoxytetradecane

Cat. No.: B1585259

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Executive Summary

1,2-Epoxytetradecane, a long-chain aliphatic epoxide, is a chemical intermediate with potential applications in various industrial processes. A comprehensive understanding of its toxicological profile is crucial for risk assessment and safe handling. This technical guide provides a detailed overview of the available toxicological data for **1,2-Epoxytetradecane**, including its acute toxicity, skin irritation potential, and genotoxicity. Due to the limited publicly available data for this specific compound, this guide also incorporates information on the general toxicology of aliphatic epoxides to provide a broader context for its potential hazards. Methodologies for key toxicological assays are detailed based on established OECD guidelines. Furthermore, this document illustrates the metabolic pathways and potential mechanisms of toxicity through signaling pathway diagrams.

Physicochemical Properties

A summary of the key physicochemical properties of **1,2-Epoxytetradecane** is presented in Table 1.

Table 1: Physicochemical Properties of **1,2-Epoxytetradecane**

Property	Value	Reference
CAS Number	3234-28-4	[1][2]
Molecular Formula	C ₁₄ H ₂₈ O	[1]
Molecular Weight	212.37 g/mol	[1]
Appearance	Clear colorless mobile liquid with an ether-like odor.	[1]
Boiling Point	95-96 °C at 0.4 mmHg	[1]
Density	0.845 g/mL at 25 °C	[1]
Water Solubility	Insoluble	[1]
Synonyms	1,2-Tetradecylene Oxide, 2-Dodecyloxirane, Tetradecyloxirane	[1][2]

Toxicological Data

The available quantitative toxicological data for **1,2-Epoxytetradecane** are summarized in the following tables.

Acute Toxicity

Table 2: Acute Toxicity of **1,2-Epoxytetradecane**

Test	Species	Route	Endpoint	Value	Reference
Acute Oral Toxicity	Rat	Oral	LD ₅₀	>10,000 mg/kg bw	

Skin Corrosion/Irritation

1,2-Epoxytetradecane is classified as a skin irritant.[1]

Table 3: Dermal Toxicity of **1,2-Epoxytetradecane**

Test	Species	Duration	Observation	Reference
90-day Dermal Toxicity	Rat	90 days	Skin lesions observed at \geq 62.5 mg/kg bw/day	

Genotoxicity

Table 4: Genotoxicity of **1,2-Epoxytetradecane**

Test	System	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium	Negative	
Sister Chromatid Exchange Assay	Chinese Hamster Ovary (CHO) cells	Negative	

Carcinogenicity

A two-year skin painting study in mice was inconclusive regarding the carcinogenic potential of **1,2-Epoxytetradecane**, as neoplasms were observed in both the treated and control groups.

Aquatic Toxicity

1,2-Epoxytetradecane is classified as very toxic to aquatic life with long-lasting effects.^[1] Quantitative data from specific studies are not readily available.

Experimental Protocols

Detailed experimental protocols for the key toxicological studies cited are provided below. As specific protocols for studies on **1,2-Epoxytetradecane** are not publicly available, the following are based on standard OECD guidelines.

Acute Oral Toxicity - OECD 423

- **Test Animals:** Healthy, young adult rats of a single sex (typically females).
- **Housing and Feeding:** Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum, with a fasting period before administration of the test substance.
- **Dose Administration:** The test substance is administered in a single dose by gavage using a stomach tube. The volume administered is based on the animal's body weight.
- **Procedure:** A stepwise procedure is used with a limited number of animals per step. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The outcome of the initial dosing determines the subsequent steps.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

Skin Irritation - OECD 404

- **Test Animals:** Healthy, young adult albino rabbits with intact skin.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **Preparation:** The fur on the dorsal area of the trunk is clipped 24 hours before the test.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **Dose Application:** A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin under a gauze patch.[\[3\]](#)[\[4\]](#)[\[5\]](#) The patch is held in place with non-irritating tape.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **Exposure:** The exposure duration is typically 4 hours.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **Observations:** The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[\[3\]](#)[\[4\]](#)[\[5\]](#) The reactions are scored according to a graded scale.[\[3\]](#)

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

- **Test System:** Strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine for *Salmonella*) and carry mutations that make them susceptible to reversion by various mutagens.
- **Metabolic Activation:** The assay is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of induced rodents, to mimic mammalian metabolism.
- **Procedure:** The test substance, at several concentrations, is incubated with the bacterial tester strains in the presence or absence of S9 mix. The mixture is then plated on a minimal agar medium lacking the specific amino acid required by the tester strain.
- **Evaluation:** After incubation for 48-72 hours, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

Aquatic Toxicity - Acute Immobilisation Test with *Daphnia magna* - OECD 202

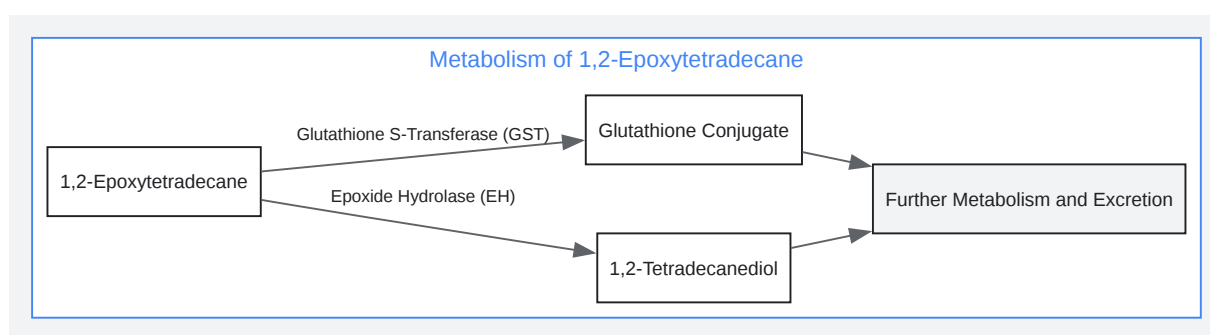
- **Test Organism:** Young daphnids (*Daphnia magna*), aged less than 24 hours at the start of the test.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- **Test Conditions:** The test is conducted in a suitable aqueous medium under controlled temperature and lighting conditions.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- **Procedure:** Daphnids are exposed to a range of concentrations of the test substance in the test medium for a period of 48 hours.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- **Observations:** The number of immobilized daphnids is recorded at 24 and 48 hours.[\[8\]](#)[\[9\]](#)[\[10\]](#) Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- **Endpoint:** The EC₅₀ (the concentration of the test substance that causes immobilisation in 50% of the daphnids) is calculated at 24 and 48 hours.[\[10\]](#)

Metabolism and Potential Mechanisms of Toxicity

The metabolism of **1,2-Epoxytetradecane** is anticipated to follow pathways established for other long-chain aliphatic epoxides. The primary routes of metabolism involve enzymatic hydration by epoxide hydrolases and conjugation with glutathione (GSH).^{[11][12][13]}

Metabolic Pathway

The epoxide ring of **1,2-Epoxytetradecane** is a reactive electrophilic center. The primary metabolic detoxification pathways are illustrated in the diagram below.

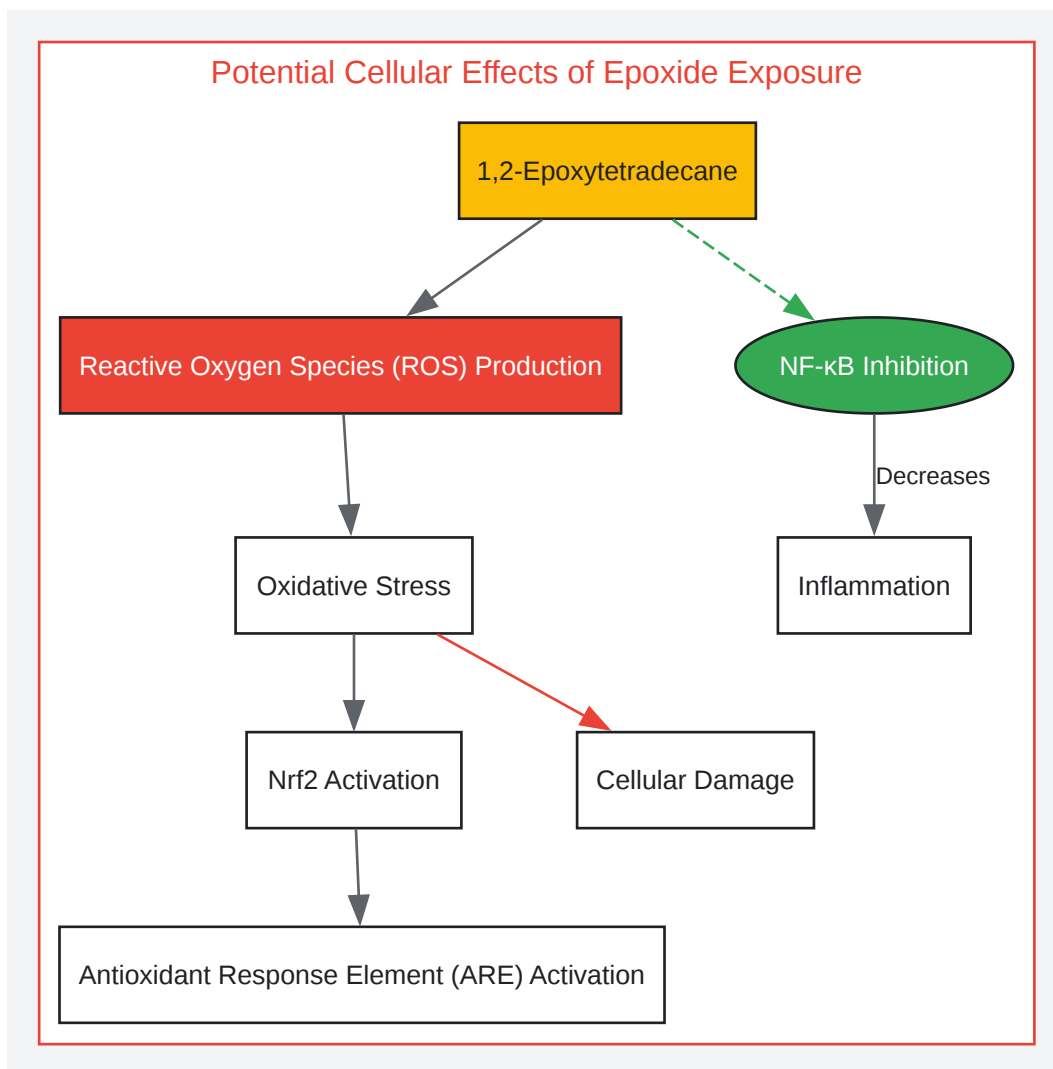


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Caption: Metabolic pathway of **1,2-Epoxytetradecane**.

Potential Signaling Pathways Affected by Epoxides

Epoxides, as reactive electrophiles, can interact with various cellular macromolecules, including proteins and DNA. This interaction can lead to cellular stress and the activation of specific signaling pathways. Long-chain epoxy fatty acids, which are structurally related to **1,2-Epoxytetradecane**, are known to modulate inflammatory and oxidative stress pathways.^{[14][15][16]}



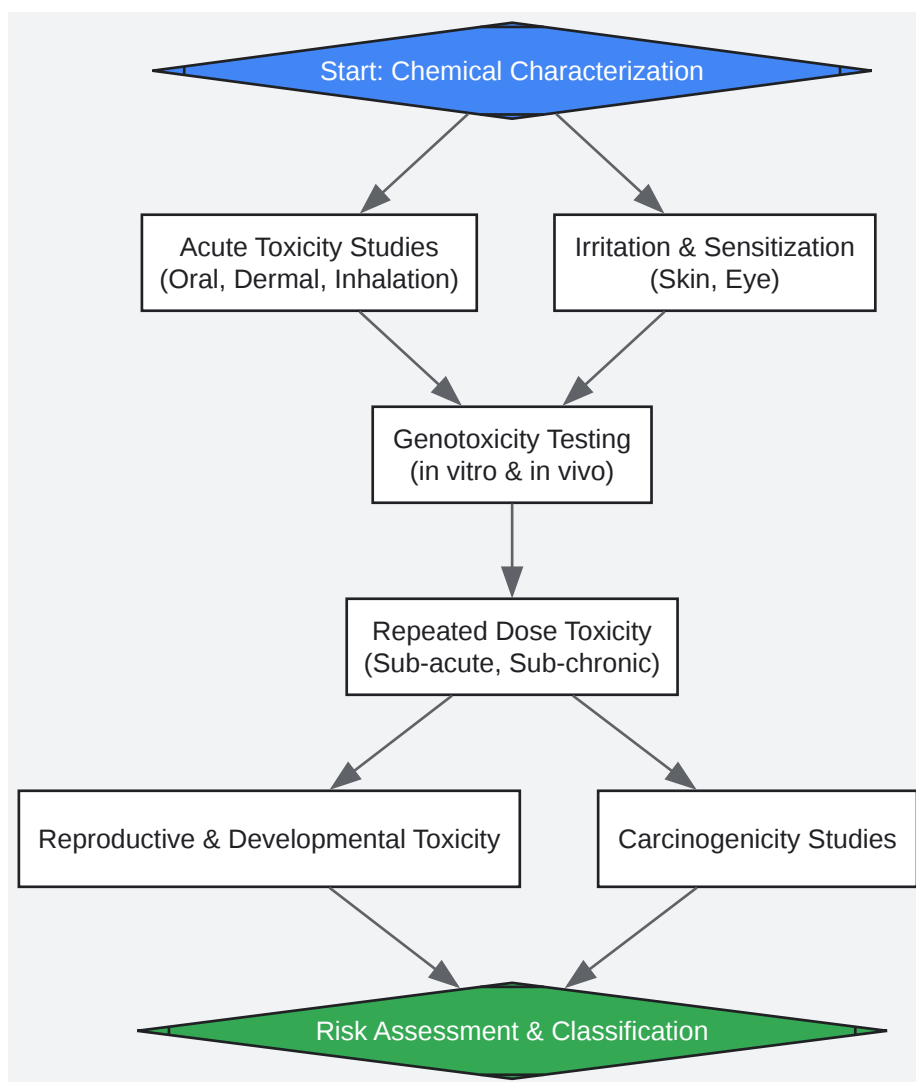
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Caption: Potential signaling pathways affected by epoxides.

Experimental and Logical Workflows

General Toxicological Assessment Workflow

The logical flow for assessing the toxicology of a chemical like **1,2-Epoxytetradecane** follows a tiered approach, starting with baseline characterization and moving to more complex in vivo studies.



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Caption: General workflow for toxicological assessment.

Conclusion

The available data indicate that **1,2-Epoxytetradecane** has low acute oral toxicity but is a skin irritant and is very toxic to aquatic organisms. Genotoxicity assays conducted to date have been negative. However, the overall toxicological database for this compound is limited. Further studies, particularly on repeated dose toxicity, reproductive and developmental toxicity, and carcinogenicity, would be necessary to conduct a comprehensive risk assessment. The information on related aliphatic epoxides suggests that the epoxide moiety is a key feature for potential toxicity, primarily through its ability to act as an alkylating agent. The metabolic pathways involving epoxide hydrolase and glutathione S-transferase are critical for its

detoxification. Researchers and drug development professionals should handle this compound with appropriate safety precautions, particularly to avoid skin contact and release into the environment.

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